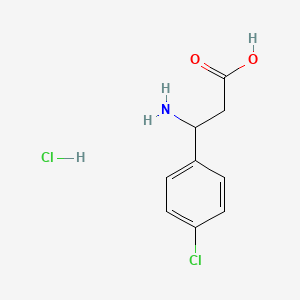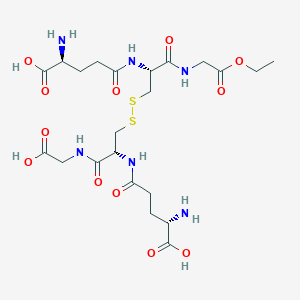
H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its role in antioxidant defense, detoxification, and cellular signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” typically involves the stepwise assembly of the tripeptide chain. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the assembly of the tripeptide chain, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the peptide is assembled on a solid resin, and each amino acid is added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified using chromatographic techniques .
化学反応の分析
Types of Reactions
“H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and applications.
Common Reagents and Conditions
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Major Products
The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and various substituted derivatives. These products have distinct properties and applications depending on the functional groups introduced .
科学的研究の応用
Chemistry
In chemistry, “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is used as a building block for the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .
Biology
In biology, this compound is studied for its role in cellular processes such as antioxidant defense and detoxification. It is a key component of the glutathione system, which protects cells from oxidative stress and maintains redox balance .
Medicine
In medicine, “this compound” is investigated for its potential therapeutic applications. It has been shown to have anti-inflammatory and cytoprotective effects, making it a candidate for treating conditions related to oxidative stress and inflammation .
Industry
In industry, this compound is used in the production of pharmaceuticals, cosmetics, and food additives. Its antioxidant properties make it valuable for preserving the stability and shelf life of products .
作用機序
The mechanism of action of “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” involves its ability to interact with reactive oxygen species (ROS) and other free radicals. The thiol group of cysteine can donate electrons to neutralize ROS, thereby preventing cellular damage. Additionally, this compound can form disulfide bonds with other thiol-containing molecules, modulating their activity and stability .
類似化合物との比較
Similar Compounds
Glutathione (H-Glu-Cys-Gly-OH): The parent compound, known for its antioxidant properties.
Homoglutathione (H-Glu-Cys-Beta-Ala-OH): A variant with beta-alanine instead of glycine, found in some plants.
Ergothioneine: A naturally occurring antioxidant with a similar thiol group.
Uniqueness
“H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to form both oxidized and reduced forms makes it versatile in various applications .
特性
分子式 |
C22H36N6O12S2 |
|---|---|
分子量 |
640.7 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N6O12S2/c1-2-40-18(33)8-26-20(35)14(28-16(30)6-4-12(24)22(38)39)10-42-41-9-13(19(34)25-7-17(31)32)27-15(29)5-3-11(23)21(36)37/h11-14H,2-10,23-24H2,1H3,(H,25,34)(H,26,35)(H,27,29)(H,28,30)(H,31,32)(H,36,37)(H,38,39)/t11-,12-,13-,14-/m0/s1 |
InChIキー |
SPVPFVKYMAGOSM-XUXIUFHCSA-N |
異性体SMILES |
CCOC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CCOC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


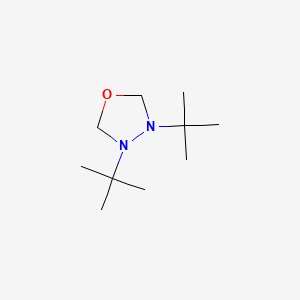
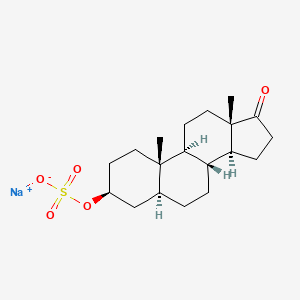
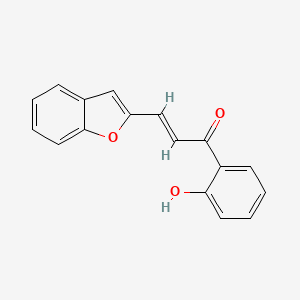
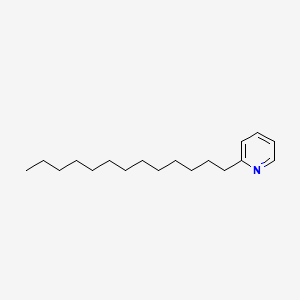


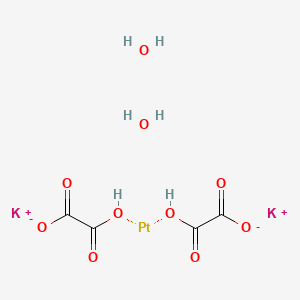
![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B13825393.png)
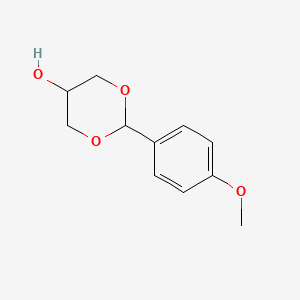
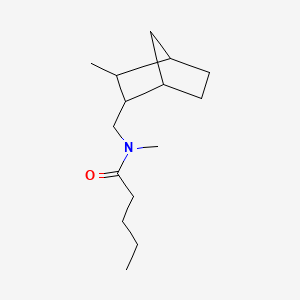
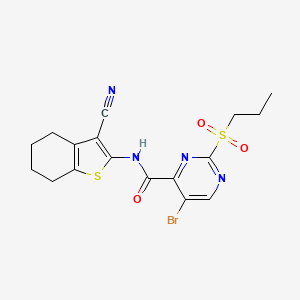
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
